

"analytical methods for quantification of 4-(2-(pyrrolidin-1-yl)ethyl)phenol"

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Compound of Interest

Compound Name: 4-(2-(Pyrrolidin-1-yl)ethyl)phenol

Cat. No.: B3284275

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An ever-growing need exists for robust and sensitive analytical methods for the quantification of novel compounds in various matrices within the drug development pipeline. This document provides detailed application notes and protocols for the quantitative analysis of **4-(2-(pyrrolidin-1-yl)ethyl)phenol**, a molecule of interest for researchers and scientists. The methodologies described herein are based on established analytical techniques for structurally similar phenolic compounds and provide a strong foundation for developing and validating methods for this specific analyte.

Overview of Analytical Approaches

The quantification of **4-(2-(pyrrolidin-1-yl)ethyl)phenol** can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with Diode Array (DAD) or Fluorescence (FLD) detection offers a versatile and cost-effective approach for relatively clean sample matrices. For complex biological matrices or when high sensitivity is required, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Comparative Data of Analytical Methods

The following tables summarize the key quantitative parameters for analytical methods developed for a structurally related compound, 4-ethylphenol. These parameters can serve as a starting point for the method development and validation for **4-(2-(pyrrolidin-1-yl)ethyl)phenol**.

Table 1: HPLC-DAD/Fluorescence Methods for Phenolic Compound Analysis

Parameter	HPLC-DAD	HPLC-Fluorescence
Linear Range	10 - 5000 µg/L[1][2]	1 - 10,000 µg/L[1][2]
LOD	10 µg/L[1][2]	1 µg/L[1][2]
LOQ	50 µg/L[1][2]	5 µg/L[1][2]
Detection Wavelength	280 nm[1][2]	Ex: 260 nm, Em: 305 nm[1][2]
Precision (RSD)	< 3% over 20 µg/L[3]	Not Specified

Table 2: LC-MS/MS Method for Phenolic Compound Analysis

Parameter	Value
Linear Range	10 - 5000 µg/L[1][2]
LOD	10 µg/L[1][2]
LOQ	50 µg/L[1][2]
Precursor Ion (m/z)	121 (for 4-ethylphenol)[1][2]
Product Ion (m/z)	106 (for 4-ethylphenol)[1][2]

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol details the quantification of **4-(2-(pyrrolidin-1-yl)ethyl)phenol** using HPLC with either DAD or Fluorescence detection.

3.1.1. Materials and Reagents

- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Methanol (HPLC grade)
- **4-(2-(pyrrolidin-1-yl)ethyl)phenol** reference standard
- Sample matrix (e.g., plasma, formulation buffer)

3.1.2. Instrumentation

- HPLC system with a gradient pump, autosampler, and column oven
- Diode Array Detector (DAD) or Fluorescence Detector (FLD)
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)

3.1.3. Chromatographic Conditions

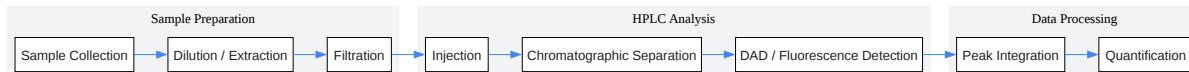
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: A gradient system of acetonitrile-water is recommended.[1][2] A starting point could be 10% B, increasing to 50% B over 10 minutes.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Column Temperature: 30 °C
- Detection:
 - DAD: 280 nm[1][2]
 - FLD: Excitation at 260 nm and emission at 305 nm.[1][2]

3.1.4. Sample Preparation

- For simple matrices, a direct injection after dilution with the mobile phase may be sufficient.

- For complex matrices like plasma, a protein precipitation step with acetonitrile followed by centrifugation is recommended.

3.1.5. Workflow Diagram



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Caption: General workflow for HPLC-based quantification.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the highly sensitive and selective quantification of **4-(2-(pyrrolidin-1-yl)ethyl)phenol** in complex biological matrices.

3.2.1. Materials and Reagents

- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- 4-(2-(pyrrolidin-1-yl)ethyl)phenol** reference standard
- Internal standard (structurally similar, stable isotope-labeled compound recommended)
- Biological matrix (e.g., plasma, urine)

3.2.2. Instrumentation

- LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
- Electrospray Ionization (ESI) source
- UPLC/HPLC system
- C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)

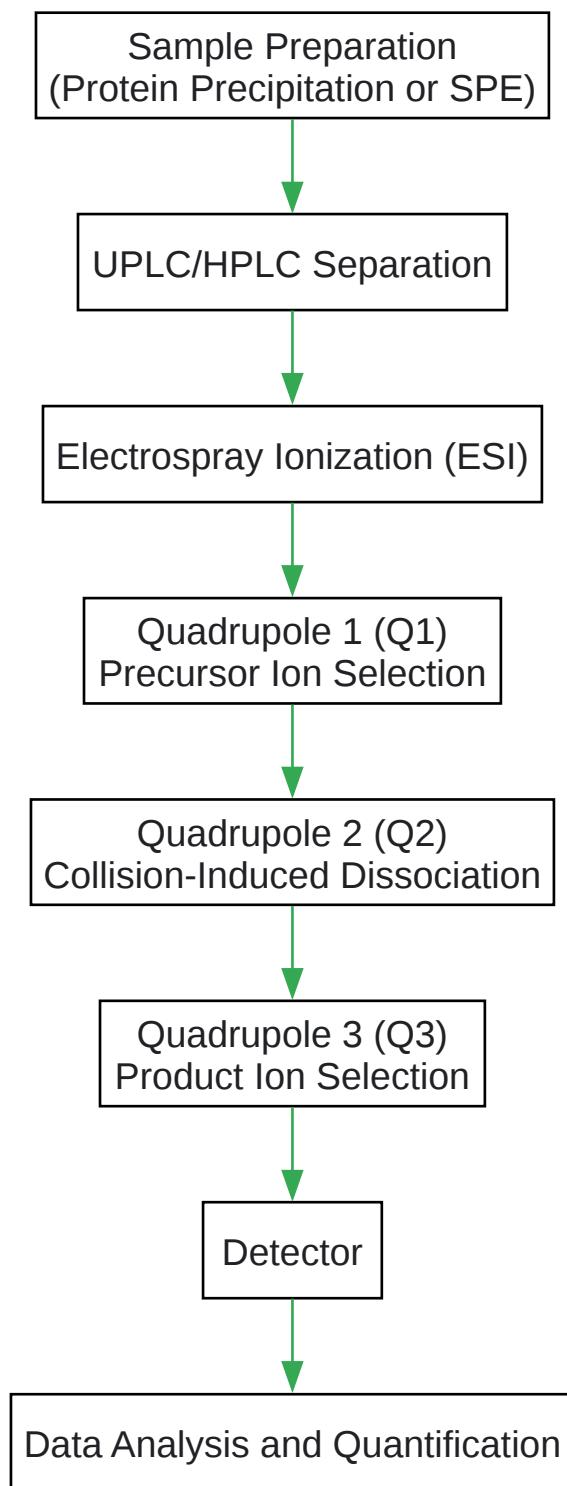
3.2.3. LC-MS/MS Conditions

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A fast gradient is recommended to ensure high throughput.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions: These will need to be optimized for **4-(2-(pyrrolidin-1-yl)ethyl)phenol**.
The precursor ion will be the $[M+H]^+$ of the analyte. Product ions will be determined by fragmentation experiments. For the related compound 4-ethylphenol, the transition is m/z 121 -> 106.[1][2]

3.2.4. Sample Preparation

- Protein Precipitation: Add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the protein. Evaporate the supernatant and reconstitute in the initial mobile phase.
- Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE can be employed.

3.2.5. Workflow Diagram



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Caption: LC-MS/MS analysis workflow.

Method Validation Considerations

For both protocols, a full method validation according to regulatory guidelines (e.g., ICH Q2(R1)) should be performed. This includes assessing:

- Specificity
- Linearity
- Range
- Accuracy
- Precision (repeatability and intermediate precision)
- Limit of Detection (LOD)
- Limit of Quantification (LOQ)
- Robustness
- Stability of the analyte in the matrix and in solution.

Conclusion

The protocols outlined provide a comprehensive starting point for the development of robust and reliable analytical methods for the quantification of **4-(2-(pyrrolidin-1-yl)ethyl)phenol**. The choice between HPLC-DAD/FLD and LC-MS/MS will be dictated by the specific requirements of the study, with LC-MS/MS offering superior sensitivity and selectivity for challenging biological matrices. Proper method validation is crucial to ensure the generation of high-quality, reproducible data.

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